Benzyl succinimido carbonate (CAS: 13139-17-8), also known as N-(Benzyloxycarbonyloxy)succinimide or Cbz-OSu, is a chemical reagent primarily used for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amine functionalities. This function is critical in multi-step organic syntheses, particularly in peptide synthesis, to prevent unwanted side reactions at the amine group. Cbz-OSu is a stable, white crystalline solid with a melting point of 80-82 °C, which distinguishes it from other common Cbz-donating reagents in terms of handling and storage.
While other reagents like Benzyl chloroformate (Cbz-Cl) also introduce the Cbz group, they are not functionally interchangeable with Benzyl succinimido carbonate from a procurement and process safety perspective. Cbz-Cl is a corrosive, moisture-sensitive, and thermally unstable liquid that decomposes to form toxic phosgene and HCl gases, requiring specialized handling and storage at 2–8 °C. In contrast, Cbz-OSu is a stable, non-lachrymatory solid that is significantly easier and safer to handle, store, and weigh, making it more suitable for reproducible, large-scale applications and workflows where operational safety and reagent stability are primary concerns. The choice between these reagents directly impacts laboratory safety protocols, equipment requirements, and the consistency of reaction outcomes.
Benzyl succinimido carbonate is a stable, crystalline solid with a melting point of 80-82 °C, which allows for straightforward storage, handling, and weighing under standard laboratory conditions. This contrasts sharply with the most common substitute, Benzyl chloroformate (Cbz-Cl), which is a corrosive, fuming liquid with a melting point near 0 °C. Furthermore, Cbz-Cl is a known lachrymator and is classified as a potential carcinogen, posing significant handling risks.
| Evidence Dimension | Physical State & Handling Hazards |
| Target Compound Data | Stable white solid (M.P. 80-82 °C), not classified as a hazardous substance for transport. |
| Comparator Or Baseline | Benzyl chloroformate: Corrosive, fuming liquid (M.P. ~0 °C), lachrymator, reacts with moisture, suspected carcinogen. |
| Quantified Difference | Qualitative but critical difference in physical state (solid vs. liquid) and hazard profile, eliminating the need for specialized liquid handling and stringent ventilation required for Cbz-Cl. |
| Conditions | Standard laboratory and process scale-up environments. |
The solid form and lower hazard profile significantly reduce handling risks, simplify weighing and addition procedures, and improve operational safety, especially in process chemistry and automated synthesis.
Benzyl succinimido carbonate demonstrates high thermal stability, being a solid with a melting point of 80-82 °C and remaining stable under typical storage conditions. In contrast, Benzyl chloroformate is thermally labile and decomposes when heated, particularly above 100 °C, to produce highly toxic phosgene gas, benzyl chloride, and CO2. This instability necessitates refrigerated storage for Cbz-Cl and presents a significant safety hazard during reactions run at elevated temperatures or in the event of a thermal runaway.
| Evidence Dimension | Thermal Decomposition Onset & Products |
| Target Compound Data | Thermally stable solid up to its melting point of 80-82 °C. |
| Comparator Or Baseline | Benzyl chloroformate: Decomposes upon heating (e.g., >100 °C) to form toxic phosgene (COCl2) and other hazardous byproducts. |
| Quantified Difference | Avoidance of highly toxic phosgene formation, a critical safety and procurement differentiator. |
| Conditions | Standard heating in synthesis and long-term ambient storage. |
Superior thermal stability ensures longer shelf life, reduces the need for specialized cold-chain logistics, and critically, eliminates the risk of generating highly toxic phosgene gas, making it a safer choice for both storage and synthesis.
The use of Benzyl succinimido carbonate for Cbz protection generates N-hydroxysuccinimide (HOSu) as a primary byproduct. HOSu is a non-toxic, water-soluble solid that is easily removed during standard aqueous workup procedures. Conversely, reactions with Benzyl chloroformate generate stoichiometric amounts of hydrochloric acid (HCl), which must be scavenged by a base (e.g., NaOH, Na2CO3). This complicates the purification process, especially for acid-sensitive substrates, and adds an extra reagent and salt byproduct that must be removed, increasing process mass intensity.
| Evidence Dimension | Reaction Byproduct Profile |
| Target Compound Data | Generates water-soluble N-hydroxysuccinimide (HOSu). |
| Comparator Or Baseline | Benzyl chloroformate: Generates corrosive hydrochloric acid (HCl), requiring a base scavenger and producing salt waste. |
| Quantified Difference | Eliminates one reagent (base) and one salt byproduct, simplifying purification to a simple aqueous wash. |
| Conditions | Standard Schotten-Baumann conditions for N-protection of amines/amino acids. |
A cleaner reaction with a water-soluble byproduct simplifies purification, reduces waste, saves time, and improves reproducibility, making it highly advantageous for high-throughput synthesis and large-scale manufacturing.
For multi-kilogram scale-up syntheses, the superior thermal stability, solid-state handling, and reduced hazardous byproduct profile make Cbz-OSu a preferred reagent. It mitigates the significant safety risks and specialized handling infrastructure associated with liquid Cbz-Cl, such as its thermal decomposition to phosgene and its corrosive nature.
When protecting amines on substrates containing acid-labile functional groups, Cbz-OSu is the indicated choice. The reaction avoids the generation of HCl, thereby eliminating the need for a strong base scavenger which could otherwise cause unwanted side reactions or degradation of the target molecule.
The properties of Cbz-OSu as a weighable, stable solid make it highly compatible with automated and high-throughput synthesis workflows. Its predictable reactivity and the simple, aqueous workup streamline parallel synthesis and purification processes, improving overall efficiency and reproducibility compared to using a moisture-sensitive liquid reagent.
Irritant